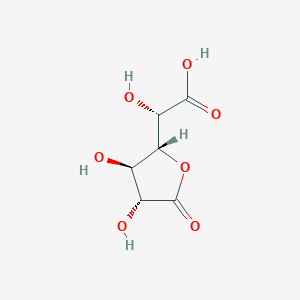

D-galactaro-1,4-lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-galactaro-1,4-lactone is a delta-lactone that is D-galactono-1,4-lactone in which the hydroxy group at position 6 has been oxidised to the corresponding carboxylic acid. It is a delta-lactone and an aldarolactone. It derives from a D-galactono-1,4-lactone. It is a conjugate acid of a D-galactaro-1,4-lactone(1-).

Wissenschaftliche Forschungsanwendungen

Isomerization and Enzymatic Conversion

- D-galactaro-1,4-lactone is involved in the enzymatic conversion processes within certain bacteria. Agrobacterium tumefaciens, for instance, utilizes D-galacturonate as a carbon source, where the first step is oxidation to D-galactaro-1,5-lactone. A novel enzyme, D-galactarolactone isomerase (GLI), catalyzes the isomerization of D-galactaro-1,5-lactone to D-galactaro-1,4-lactone, representing a unique function in the amidohydrolase superfamily (Bouvier et al., 2014).

Pectin Degradation Pathway

- In research exploring the conversion of pectin, a plant cell wall polymer, to fuel and bulk chemicals, D-galactaro-1,4-lactone plays a critical role. Agrobacterium tumefaciens's third step in the pectin degradation pathway involves the conversion of D-galactaro-1,4-lactone to other metabolic intermediates, facilitated by an enzyme with a novel activity within the enolase superfamily (Vetting et al., 2016).

Conversion in Microbial Oxidative Pathways

- Microbial oxidative pathways involve the oxidation of D-galacturonate to D-galactarolactone. A study identified a novel enzyme, Galactarolactone cycloisomerase, in Agrobacterium tumefaciens that directly converts D-galactarolactone to 3-deoxy-2-keto-hexarate, indicating a novel activity in the growing enolase superfamily (Andberg et al., 2012).

Biosynthesis of D-Erythroascorbic Acid

- D-galactaro-1,4-lactone is involved in the biosynthesis of D-erythroascorbic acid, an antioxidant molecule in Saccharomyces cerevisiae. The enzyme D-arabinono-1,4-lactone oxidase, purified from the mitochondrial fraction of C. albicans, catalyzes the final step in this biosynthesis process (Huh et al., 1994).

Enzyme Structural Insights

- Further structural elucidation of enzymes interacting with D-galactaro-1,4-lactone has been accomplished. For instance, the crystal structure of uronate dehydrogenase from Agrobacterium tumefaciens, which catalyzes the oxidation of D-galacturonic acid with NAD+ as a cofactor, reveals insights into cofactor and substrate binding and the reaction mechanism. The product, D-galactaro-1,5-lactone, rearranges to D-galactaro-1,4-lactone (Parkkinen et al., 2011).

Antioxidant Production in Bacteria

- D-Arabinono-1,4-lactone oxidase, involved in D-erythroascorbic acid biosynthesis, was functionally expressed in Escherichia coli, enabling the overproduction of D-erythroascorbic acid and L-ascorbic acid when supplied with respective lactones (Byunyeol Lee et al., 1999).

Eigenschaften

Molekularformel |

C6H8O7 |

|---|---|

Molekulargewicht |

192.12 g/mol |

IUPAC-Name |

(2S)-2-[(2R,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4-/m1/s1 |

InChI-Schlüssel |

XECPAIJNBXCOBO-LKELSTGYSA-N |

Isomerische SMILES |

[C@H]1([C@H](C(=O)O[C@H]1[C@@H](C(=O)O)O)O)O |

Kanonische SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)

![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1253788.png)

![12H-Benzo[a]phenoxazine](/img/structure/B1253799.png)

![N-[(1,3,4,6,7,11bbeta-Hexahydro-2H-benzo[a]quinolizin)-2alpha-yl]-N-methyl-1-propanesulfonamide](/img/structure/B1253801.png)